4-Phenylamino-benzonitrile chemical properties and structure
4-Phenylamino-benzonitrile chemical properties and structure
An In-depth Technical Guide to 4-Phenylamino-benzonitrile: Properties, Synthesis, and Applications
Introduction
4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile, is a diarylamine compound of significant interest to the scientific community, particularly those in drug discovery, materials science, and synthetic chemistry. Its structure, which merges a phenyl group and a cyano-substituted phenyl ring through a secondary amine linkage, provides a unique combination of electronic properties and reactive potential. The diarylamine motif is a cornerstone in many biologically active molecules, while the benzonitrile group serves as a versatile synthetic handle and a key pharmacophore.[1][2][3]
This technical guide offers a comprehensive overview of 4-phenylamino-benzonitrile, designed for researchers and development professionals. It delves into the molecule's fundamental chemical and physical properties, provides an in-depth look at its synthesis with mechanistic insights, explores its current and potential applications, and outlines essential safety protocols.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's properties begins with its structure and associated physical and spectroscopic data. These characteristics are foundational for predicting its behavior in chemical reactions and biological systems.
Structural Elucidation
4-Phenylamino-benzonitrile possesses the molecular formula C₁₃H₁₀N₂.[4][] The core structure consists of a central nitrogen atom bonded to a phenyl ring and a benzene ring that is para-substituted with a nitrile (-C≡N) group. This arrangement results in a non-planar, propeller-like conformation in its lowest energy state.
Caption: 2D Chemical Structure of 4-Phenylamino-benzonitrile.
Physicochemical Data
The fundamental physical and chemical identifiers for this compound are summarized below. It is noteworthy that literature values for the melting point show some variance, which may be attributable to differences in crystalline form or purity.
| Property | Value | Source |
| IUPAC Name | 4-anilinobenzonitrile | [4][] |
| Synonyms | 4-Cyanodiphenylamine, N-Phenyl-4-cyanoaniline | [2] |
| CAS Number | 36602-01-4 | [4] |
| Molecular Formula | C₁₃H₁₀N₂ | [4][] |
| Molecular Weight | 194.23 g/mol | [4][] |
| Appearance | White solid / Crystalline substance | [2][6] |
| Melting Point | 97-98 °C | [6] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. The key spectral data for 4-phenylamino-benzonitrile are provided below.
| Spectroscopy | Data (Solvent: CDCl₃) | Source |
| ¹H NMR (400 MHz) | δ (ppm) = 7.46 (d, J=8.4 Hz, 2H), 7.36 (t, J=8.0 Hz, 2H), 7.17 (d, J=8.0 Hz, 2H), 7.13 (t, J=7.2 Hz, 1H), 6.97 (d, J=8.4 Hz, 2H), 6.18 (bs, 1H, NH) | [6] |
| ¹³C NMR (100 MHz) | δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 | [6] |
| FT-IR | Expected Peaks (cm⁻¹): ~3380 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2220 (C≡N stretch), ~1600, 1500 (Aromatic C=C stretch), ~1170 (C-N stretch) | Inferred from[6] |
The ¹H NMR spectrum clearly shows distinct signals for the two different aromatic rings and the single amine proton. The ¹³C NMR confirms the presence of 9 unique carbon environments, consistent with the molecule's structure. The FT-IR spectrum is characterized by a sharp, medium-intensity nitrile stretch and a distinct N-H stretching vibration.
Part 2: Synthesis and Mechanistic Insights
The formation of the C-N bond is the critical step in the synthesis of 4-phenylamino-benzonitrile. Modern organometallic chemistry offers highly efficient methods for this transformation.
The Buchwald-Hartwig Amination: A Method of Choice
For the synthesis of diarylamines, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[7] It offers significant advantages over the classic Ullmann condensation, which typically requires high temperatures (>150 °C) and copper catalysts.[1] The Buchwald-Hartwig reaction proceeds under much milder conditions (often 25-120 °C), exhibits a broader substrate scope, and utilizes highly efficient palladium catalysts with bulky, electron-rich phosphine ligands.[1] This makes it more compatible with sensitive functional groups and generally results in higher yields.
Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the initial oxidative addition and the final reductive elimination steps, which are often rate-limiting.
Caption: The Pd(0)/Pd(II) Catalytic Cycle of the Buchwald-Hartwig Amination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 4-bromobenzonitrile) bond, forming a Pd(II) complex.
-
Amine Coordination: The amine (aniline) displaces the halide ligand from the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired diarylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Reference Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a representative lab-scale synthesis. Causality: The use of an oven-dried Schlenk tube and an inert argon atmosphere is critical because the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, and the strong base (NaOtBu) is sensitive to moisture. Toluene is a common aprotic solvent that is suitable for the reaction temperature.
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube. Seal the tube with a rubber septum.
-
Reagent Loading: In the tube, combine 4-bromobenzonitrile (1.0 mmol), a palladium source such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like Xantphos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Amine, Base, and Solvent: Add aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenylamino-benzonitrile as a white solid.
-
Part 3: Applications in Drug Discovery and Materials Science
The structural features of 4-phenylamino-benzonitrile make it a valuable building block for creating functional molecules.
Role as a Core Scaffold in Medicinal Chemistry
The benzonitrile motif is considered a "privileged scaffold" in drug development.[3] The nitrile group is metabolically robust and can function as a bioisosteric replacement for other groups, like a ketone, or act as a hydrogen bond acceptor to engage with biological targets.[3][8] Aryl nitriles are found in over 30 approved pharmaceutical agents, highlighting their biocompatibility and utility.[8] The diarylamine core provides a three-dimensional framework that is ideal for orienting substituents to interact with enzyme active sites or receptors.
Precursor to Bioactive Heterocycles and Kinase Inhibitors
While 4-phenylamino-benzonitrile itself is a simple intermediate, its framework is highly relevant to the synthesis of more complex bioactive compounds. For instance, the related scaffold, 3-amino-4-(phenylamino)benzonitrile, is a key precursor for synthesizing quinazoline-based kinase inhibitors.[9] The vicinal amino groups in that molecule allow for cyclization reactions to build the heterocyclic core, while the phenylamino moiety often binds to the hinge region of the kinase ATP-binding site.[9] This demonstrates the potential of the anilino-benzonitrile scaffold in constructing targeted therapies, particularly in oncology.
Relevance in Agrochemicals and HIV Therapeutics
The broader class of aminobenzonitriles serves as crucial intermediates in both agrochemical and pharmaceutical synthesis.[10] For example, 4-aminobenzonitrile derivatives are used to create novel benzimidazole fungicides.[10] Furthermore, a closely related structure, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, is a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[11] This underscores the value of the 4-aminobenzonitrile core in constructing molecules with potent and specific biological activity.
Part 4: Safety and Handling
Proper handling of 4-phenylamino-benzonitrile is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
(Source:[4])
Recommended Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Phenylamino-benzonitrile is a synthetically accessible and highly versatile chemical intermediate. Its structure combines the valuable diarylamine core with the functional benzonitrile motif, making it an attractive starting point for the development of complex molecules. The robust and efficient Buchwald-Hartwig amination provides a reliable route for its synthesis. With clear applications of its structural class in the development of pharmaceuticals, from kinase inhibitors to antiviral agents, 4-phenylamino-benzonitrile represents a compound of significant potential for researchers and scientists dedicated to advancing chemical and biomedical sciences.
References
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- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US Patent US20100210845A1.
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- National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed Central.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
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